molecular formula C20H25NO4 B14517123 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene CAS No. 62897-94-3

1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene

Cat. No.: B14517123
CAS No.: 62897-94-3
M. Wt: 343.4 g/mol
InChI Key: QFHDLFLKTJVPCL-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene typically involves multi-step organic reactions. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring through electrophilic aromatic substitution.

    Alkylation: Attachment of the propoxyphenyl group via Friedel-Crafts alkylation.

    Etherification: Introduction of the ethoxy group through nucleophilic substitution.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzene ring.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism by which 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. The aromatic structure allows for interactions with various biological molecules, potentially affecting pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene can be compared with similar compounds such as:

    1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.

    4-Nitrophenetole: Similar structure but without the propyl group, affecting its reactivity and uses.

    4-Ethoxynitrobenzene: Another related compound with variations in substituent groups.

Properties

CAS No.

62897-94-3

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)propyl]benzene

InChI

InChI=1S/C20H25NO4/c1-4-14-25-19-12-8-17(9-13-19)20(15(3)21(22)23)16-6-10-18(11-7-16)24-5-2/h6-13,15,20H,4-5,14H2,1-3H3

InChI Key

QFHDLFLKTJVPCL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-]

Origin of Product

United States

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